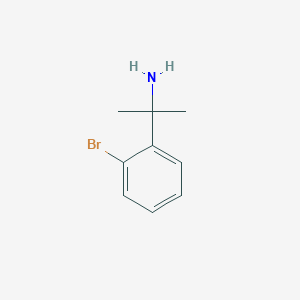

2-(2-Bromophenyl)propan-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromophenyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-9(2,11)7-5-3-4-6-8(7)10/h3-6H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKAXYTZRQQIOAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80458343 | |

| Record name | 2-(2-bromophenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80458343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173026-23-8 | |

| Record name | 2-(2-bromophenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80458343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Synthetic Routes for 2-(2-Bromophenyl)propan-2-amine

The synthesis of this compound can be approached through various routes, primarily involving the construction of the tertiary amine on a pre-functionalized bromophenyl scaffold.

The primary precursors for synthesizing this compound are molecules that already contain the bromophenyl and propyl backbone. Key precursors identified in the literature include 2-bromobenzonitrile (B47965) and 2-(2-bromophenyl)-2-propanol. chemicalbook.comambeed.com

The synthesis of these precursors, in turn, relies on more fundamental starting materials. For instance, 2-(2-bromophenyl)-2-propanol can be prepared from Methyl 2-bromobenzoate (B1222928). chemicalbook.com The common thread in these syntheses is the use of a Grignard reagent to introduce the gem-dimethyl group.

| Precursor/Starting Material | CAS Number | Molecular Formula | Role in Synthesis |

| 2-Bromobenzonitrile | 2042-37-7 | C₇H₄BrN | Direct precursor to the amine via addition to the nitrile group. ambeed.com |

| 2-(2-Bromophenyl)-2-propanol | 7073-69-0 | C₉H₁₁BrO | Precursor to the amine via conversion of the hydroxyl group. chemicalbook.comsigmaaldrich.com |

| Methyl 2-bromobenzoate | 610-94-6 | C₈H₇BrO₂ | Starting material for the synthesis of the alcohol precursor. chemicalbook.com |

| Methylmagnesium Bromide | 75-16-1 | CH₃BrMg | Grignard reagent used to add methyl groups. chemicalbook.comambeed.com |

Two primary pathways have been detailed for the synthesis of the target compound or its immediate precursors.

Route 1: From 2-Bromobenzonitrile A documented synthesis involves the reaction of 2-bromobenzonitrile with a Grignard reagent in the presence of a titanium catalyst. ambeed.com

Reaction: Methylmagnesium bromide (in diethyl ether) is added to a solution of 2-bromobenzonitrile in diethyl ether.

Catalyst/Reagent: Titanium isopropoxide is added, and the mixture is refluxed overnight.

Work-up: The reaction is cooled and quenched with aqueous sodium hydroxide. The product is extracted with methyl tert-butyl ether, washed, and purified. This method directly forms the amine group from the nitrile. ambeed.com

Route 2: Via 2-(2-Bromophenyl)-2-propanol This route involves first synthesizing the corresponding tertiary alcohol and then converting the hydroxyl group to an amine.

Step A (Alcohol Synthesis): Methyl 2-bromobenzoate is dissolved in tetrahydrofuran (B95107) (THF) and cooled in an ice-water bath. Methylmagnesium bromide is added dropwise, and the reaction is stirred to completion. chemicalbook.com The reaction is quenched with hydrochloric acid, and the product, 2-(2-bromophenyl)-2-propanol, is extracted. chemicalbook.com

Step B (Amine Formation): While not explicitly detailed for this exact compound in the search results, general methods for converting tertiary alcohols to amines include reactions like the Ritter reaction or displacement reactions after activation of the hydroxyl group. Another potential method involves the use of trimethylsilyl (B98337) azide (B81097) and a Lewis acid like boron trifluoride-diethyl ether complex, a process that has been described for a similar fluoro-analogue. ambeed.com

The efficiency of a synthetic route is a critical factor in its practical application. Yields provide a direct measure of this efficiency.

| Synthetic Route | Starting Material | Product | Reported Yield |

| Nitrile Addition ambeed.com | 2-Bromobenzonitrile | This compound | 77% |

| Grignard Reaction chemicalbook.com | Methyl 2-bromobenzoate | 2-(2-Bromophenyl)-2-propanol (Precursor) | 98.2% |

Scaling a synthesis from milligrams to a multi-gram scale introduces several challenges. The described synthesis of the precursor 2-(2-bromophenyl)-2-propanol was performed on a 226-gram scale, indicating good scalability. chemicalbook.com Key considerations for scaling up these syntheses include:

Heat Management: The use of Grignard reagents is highly exothermic. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions. The dropwise addition under ice-bath conditions noted in the procedures is a method to control this. chemicalbook.com

Reagent Handling: Handling large quantities of reactive reagents like methylmagnesium bromide requires specialized equipment and safety protocols.

Work-up and Purification: Extraction and purification of large quantities of product can be cumbersome. The choice of solvents and extraction techniques must be optimized for larger volumes. The synthesis from 2-bromobenzonitrile was reported on a 10-gram scale, suggesting feasibility beyond the benchtop. ambeed.com

Safety is paramount in chemical synthesis. The synthesis of this compound involves several potential hazards that must be managed.

Thermal Hazards: As noted, Grignard reactions are exothermic. Reaction calorimetry can be used to study the heat flow of the reaction, identify the potential for thermal runaway, and determine safe operating limits. researchgate.net Unexpected delays in reaction initiation followed by a sudden, rapid release of heat and gas are known safety issues in some processes. researchgate.net

Reactive Reagents: Methylmagnesium bromide is highly reactive and pyrophoric. It must be handled under an inert atmosphere (e.g., nitrogen) to prevent contact with air and moisture. ambeed.com

Corrosive Materials: The work-up procedures involve strong acids (hydrochloric acid) and bases (sodium hydroxide), which are corrosive and require appropriate personal protective equipment. chemicalbook.comambeed.com

Impurity Effects: The presence of impurities can sometimes inhibit or dangerously accelerate a reaction. A thorough understanding of the reaction mechanism and kinetics is essential for ensuring a robust and safe process. researchgate.net

Derivatization and Functionalization Reactions

The structure of this compound, featuring a primary amine and an aryl bromide, offers two distinct sites for further chemical modification.

The primary amine group is nucleophilic and can undergo a variety of common amine reactions:

Salt Formation: As a basic amine, it readily reacts with acids to form salts. The hydrochloride salt is a common, stable form of the compound. nih.gov

N-Alkylation and N-Acylation: The amine can be alkylated or acylated to form secondary or tertiary amines and amides, respectively. The reaction with alcohols in the presence of a catalyst is one method for N-alkylation. researchgate.net

Imine Formation: Condensation with aldehydes or ketones would yield the corresponding imines, which can be further reduced in a process known as reductive amination. libretexts.org

The aryl bromide moiety allows for reactions at the phenyl ring, typically via metal-catalyzed cross-coupling reactions:

Buchwald-Hartwig and Goldberg Aminations: The carbon-bromine bond can be converted to a carbon-nitrogen bond. The Goldberg reaction, which uses a copper catalyst, or the more modern palladium-catalyzed Buchwald-Hartwig amination are powerful methods for forming new aryl amines. researchgate.netnih.gov These reactions could be used to introduce other amine substituents onto the phenyl ring.

Other Cross-Coupling Reactions: Suzuki, Heck, and Sonogashira couplings could be employed to form new carbon-carbon bonds at the bromide position, linking the molecule to other aryl, vinyl, or alkynyl groups.

Reactions at the Amine Moiety (e.g., Acylation, Alkylation)

The primary amine group in this compound is a key site for various chemical modifications, including acylation and alkylation, which are fundamental for building more complex molecular architectures.

Acylation: Acylation introduces an acyl group (R-C=O) into the amine. This is typically achieved using acylating agents like acyl chlorides or acid anhydrides. wordpress.com The reaction proceeds through a nucleophilic addition-elimination mechanism. wordpress.com For primary amines like this compound, this reaction leads to the formation of N-substituted amides. wordpress.comlibretexts.org The reactivity of the acylating agent is crucial; for instance, highly electrophilic acyl halides such as trifluoroacetyl chloride can acylate even amine hydrochlorides directly. youtube.com The choice of solvent and the potential use of a non-nucleophilic base are important considerations to prevent side reactions, especially when using acyl halides that can eliminate hydrogen halide. youtube.com

Alkylation: Alkylation involves the introduction of an alkyl group onto the amine. The reaction of primary amines with alkyl halides can proceed via an SN2 mechanism. libretexts.org However, this method can lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, due to the increased nucleophilicity of the alkylated amine product. To achieve selective mono-alkylation, reductive amination is a more controlled approach. This involves the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced to the desired alkylated amine using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). libretexts.org Ruthenium(II) complexes have also been shown to be effective catalysts for the N-alkylation of a wide range of amines with alcohols. rsc.org

Table 1: Representative Reactions at the Amine Moiety

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Acylation | Acyl Chloride (RCOCl) | N-substituted amide |

| Acylation | Acid Anhydride ((RCO)₂O) | N-substituted amide |

| Alkylation | Alkyl Halide (R'X) | Secondary Amine |

| Reductive Amination | Aldehyde (R'CHO), NaBH₄ | Secondary Amine |

Reactions at the Bromophenyl Moiety (e.g., Electrophilic Aromatic Substitution, Cross-Coupling Reactions)

The bromophenyl group of this compound offers another avenue for functionalization through reactions characteristic of aromatic compounds.

Electrophilic Aromatic Substitution (EAS): The bromine atom and the propan-2-amine group are ortho, para-directing substituents on the benzene (B151609) ring. However, bromine is a deactivating group, while the amine group is strongly activating. The outcome of EAS reactions, such as nitration or halogenation, will depend on the reaction conditions and the directing effects of these substituents. fiveable.me The general mechanism for EAS involves the generation of an electrophile which then attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (arenium ion), followed by the loss of a proton to restore aromaticity. libretexts.orglibretexts.org For bromination, a Lewis acid catalyst like FeBr₃ is typically required to polarize the Br₂ molecule and generate a stronger electrophile. pressbooks.publumenlearning.com

Cross-Coupling Reactions: The carbon-bromine bond is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions. For instance, Suzuki coupling with arylboronic acids in the presence of a palladium catalyst can introduce new aryl groups. Similarly, Heck coupling with alkenes can be used to append vinyl groups. These reactions significantly expand the molecular diversity achievable from this compound.

Formation of Salt Forms (e.g., Hydrochloride Salt)

As a basic compound, this compound readily reacts with acids to form salts. The most common salt form is the hydrochloride salt, which is typically prepared by treating the free amine with hydrochloric acid. nih.gov The formation of the hydrochloride salt often improves the compound's crystallinity, stability, and water solubility, which can be advantageous for purification and handling. The IUPAC name for this salt is this compound;hydrochloride. nih.gov

Table 2: Properties of this compound and its Hydrochloride Salt

| Compound | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| This compound | C₉H₁₂BrN | 214.11 cymitquimica.com |

| This compound hydrochloride | C₉H₁₃BrClN | 250.56 nih.gov |

Synthesis of Heterocyclic Derivatives

The bifunctional nature of this compound, possessing both an amine and a reactive bromophenyl group, makes it a valuable precursor for the synthesis of various heterocyclic compounds. For instance, intramolecular cyclization reactions can lead to the formation of nitrogen-containing heterocycles. One potential pathway involves the intramolecular amination of the aryl halide, which can be facilitated by a copper or palladium catalyst to form a dihydro-isoquinoline derivative. Additionally, multicomponent reactions involving the amine, an aldehyde, and a third component can lead to the synthesis of complex heterocyclic structures. For example, a three-component reaction of an amine, 2-(phenylethynyl)benzaldehyde, and diphenylphosphine (B32561) oxide can yield phosphinoyl-functionalized 1,2-dihydro-isoquinolines or 2H-isoindolines, depending on the catalyst used. rsc.org

Mechanistic Studies of Chemical Reactions

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes.

Investigation of Reaction Kinetics and Thermodynamics

The study of reaction kinetics provides insights into the rates of chemical transformations and the factors that influence them. For reactions involving amines, such as the reaction with carbon dioxide, the kinetics are often studied using techniques like the stopped-flow method. rsc.org The reaction rate is typically dependent on the amine concentration. For sterically hindered amines, the reaction mechanism can involve the formation of a zwitterionic intermediate, followed by deprotonation by a base present in the solution. core.ac.uk Thermodynamic studies provide information about the energy changes that occur during a reaction, indicating whether a reaction is favorable and the position of equilibrium.

Role of Catalysts and Reagents

Catalysts and reagents play a pivotal role in directing the outcome and efficiency of reactions involving this compound.

Catalysts:

Lewis Acids: In electrophilic aromatic substitution reactions like Friedel-Crafts acylation and alkylation, Lewis acids such as AlCl₃ or FeBr₃ are used to generate the electrophile. lumenlearning.com

Transition Metals: Palladium, copper, and ruthenium catalysts are extensively used in cross-coupling reactions (e.g., Suzuki, Heck) and amination reactions. rsc.orgresearchgate.net For instance, zirconium(IV) chloride has been found to be an efficient catalyst for the formation of isoquinoline (B145761) rings, while silver acetate (B1210297) selectively catalyzes the synthesis of 2H-isoindol-1-ylphosphine oxide in certain multicomponent reactions. rsc.org

Acid Catalysts: Acid catalysts are often employed in the formation of imines from amines and carbonyl compounds, which is a key step in reductive amination. libretexts.org

Reagents:

Reducing Agents: Reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are crucial for the reduction of amides and imines to amines. libretexts.orgdoubtnut.com

Acylating and Alkylating Agents: The choice of acylating or alkylating agent (e.g., acyl chlorides, alkyl halides) determines the nature of the group introduced onto the amine. wordpress.comlibretexts.org

Bases: In many reactions, bases are used to neutralize acidic byproducts or to deprotonate the amine, thereby increasing its nucleophilicity. youtube.com

Stereochemical Outcomes and Control in Synthesis

The synthesis of this compound, a chiral compound, necessitates careful consideration of stereochemical control to obtain enantiomerically pure forms. The presence of a stereocenter at the C2 position of the propane (B168953) chain means the compound can exist as a pair of enantiomers. The biological activity of chiral molecules is often enantiomer-dependent, making the development of stereoselective synthetic routes a critical aspect of its chemical research.

Stereochemical control in the synthesis of chiral amines like this compound can be broadly achieved through two main strategies: asymmetric synthesis, which aims to create a single enantiomer directly, and chiral resolution, which involves the separation of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis creates a specific stereoisomer from a prochiral precursor. For compounds structurally similar to this compound, several asymmetric methods are employed. One prominent method is the use of transaminases. These enzymes can catalyze the asymmetric amination of a prochiral ketone, such as 2-(2-bromophenyl)propan-2-one, to directly yield a chiral amine with high enantiomeric excess (ee). The stereochemical outcome, producing either the (R)- or (S)-enantiomer, is dependent on the specific transaminase enzyme used. Research on related 1-phenylpropan-2-amine derivatives has demonstrated that both (R)- and (S)-enantiomers can be produced with high conversion rates and excellent enantiomeric excess (>99% ee) by selecting the appropriate transaminase. elsevierpure.com

Another approach is the asymmetric reduction of a corresponding imine or enamine, often utilizing chiral catalysts or reagents. While specific studies on this compound are not prevalent in publicly accessible literature, the principles of asymmetric synthesis using chiral auxiliaries or catalysts are well-established in organic chemistry. wikipedia.org

Chiral Resolution

Diastereomeric Salt Crystallization

A classical and robust method for resolving racemic amines is through the formation of diastereomeric salts. wikipedia.orgpharmtech.com This process involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.orgpharmtech.com Common chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. wikipedia.orglibretexts.orgonyxipca.com

For instance, in the resolution of a structurally similar compound, 1-phenylpropane-amine, (-)-tartaric acid was used as the resolving agent in isopropanol. gavinpublishers.com The diastereomeric salt of the desired enantiomer preferentially crystallized, allowing for its separation. The efficiency of the resolution is highly dependent on the choice of resolving agent, solvent, and crystallization conditions such as temperature and time. gavinpublishers.com

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is another powerful tool for obtaining enantiomerically pure amines. researchgate.net This method utilizes enzymes, most commonly lipases, that selectively catalyze the reaction of one enantiomer of the racemate, leaving the other enantiomer unreacted. researchgate.netmdpi.com

For example, the kinetic resolution of various phenylethylamines has been successfully achieved using Candida antarctica lipase (B570770) B (CAL-B) with an acyl donor like ethyl methoxyacetate. researchgate.net The lipase selectively acylates one enantiomer, forming an amide that can be easily separated from the unreacted amine enantiomer. The enantiomeric excess of both the product and the remaining substrate can be very high, often exceeding 95%. mdpi.com The choice of solvent and acyl donor is crucial for the efficiency and selectivity of the enzymatic resolution. researchgate.net

The following table summarizes the results of enzymatic kinetic resolution for several amines structurally related to this compound, illustrating the potential of this method.

| Substrate | Enzyme | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess of Unreacted Amine (ee, %) | Reference |

|---|---|---|---|---|---|---|

| 1-Phenyl-2-propanamine | Candida antarctica lipase B | Ethyl methoxyacetate | Heptane | 43 | >99 (S) | researchgate.net |

| 1-(4-Methoxyphenyl)-2-propanamine | Candida antarctica lipase B | Ethyl methoxyacetate | Heptane | 45 | >99 (S) | researchgate.net |

| 1-(4-Chlorophenyl)-2-propanamine | Candida antarctica lipase B | Ethyl methoxyacetate | Heptane | 42 | >99 (S) | researchgate.net |

The data clearly indicate that enzymatic kinetic resolution is a highly effective method for obtaining enantiomerically pure phenylalkylamines. The high enantiomeric excesses achieved for both the acylated product and the unreacted amine underscore the high degree of stereochemical control offered by this technique.

While detailed research findings specifically for the stereochemical control in the synthesis of this compound are not widely published, the established methodologies of diastereomeric salt resolution and enzymatic kinetic resolution, which have been successfully applied to structurally analogous compounds, represent the most probable and effective strategies for obtaining its enantiomerically pure forms.

Advanced Spectroscopic and Analytical Characterization for Research

Application of Advanced Spectroscopic Techniques

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in 2-(2-Bromophenyl)propan-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: In the ¹H NMR spectrum of a primary amine like this compound, the protons on the amine group (-NH₂) typically appear as a signal between 0.5-5.0 ppm, with the exact chemical shift influenced by concentration and hydrogen bonding. libretexts.org The protons on the carbons adjacent to the amine are deshielded and would likely appear in the 2.3-3.0 ppm range. libretexts.org The aromatic protons on the bromophenyl ring would exhibit signals in the aromatic region, typically between 6.5 and 8.5 ppm. The integration of these signals provides a ratio of the number of protons in each unique chemical environment. For a related compound, propan-2-amine, the proton ratio is observed as 6:1:2, corresponding to its structural formula. docbrown.info

¹³C NMR: The carbon atoms directly bonded to the nitrogen in an amine typically resonate in the 10-65 ppm range in a ¹³C NMR spectrum. libretexts.org For propan-2-amine, two distinct signals are observed, confirming the presence of two different carbon environments. docbrown.info In this compound, one would expect distinct signals for the methyl carbons, the quaternary carbon attached to the amine and phenyl groups, and the individual carbons of the bromophenyl ring.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

| ¹H | 0.5-5.0 | -NH₂ protons, variable shift |

| ¹H | ~2.3-3.0 | Protons on carbon adjacent to -NH₂ |

| ¹H | ~6.5-8.5 | Aromatic protons |

| ¹³C | 10-65 | Carbon attached to nitrogen |

| ¹³C | Aromatic Region | Carbons of the bromophenyl ring |

Mass Spectrometry (MS, LC-MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, aiding in its identification. The molecular weight of this compound is 214.0153 g/mol . uni.luuni.lu High-resolution mass spectrometry of a related compound, 2-Bromoamphetamine, has been conducted using a Q Exactive Plus Orbitrap instrument. mzcloud.org

Fragmentation Pattern: In the mass spectrum of a primary amine, a common fragmentation pathway involves the loss of an alkyl group. For instance, in propan-2-amine, the base peak at m/z 44 results from the loss of a methyl group (CH₃) from the molecular ion. docbrown.info For this compound, characteristic fragments would be expected from the cleavage of the carbon-carbon bond adjacent to the phenyl ring and the loss of the amine group.

Table 2: Predicted Mass Spectrometry Data for 1-(2-bromophenyl)propan-2-amine

| Adduct | m/z | Predicted Collision Cross Section (Ų) |

| [M+H]⁺ | 214.02258 | 140.5 |

| [M+Na]⁺ | 236.00452 | 150.8 |

| [M-H]⁻ | 212.00802 | 146.2 |

| [M+NH₄]⁺ | 231.04912 | 162.3 |

| [M+K]⁺ | 251.97846 | 139.5 |

| [M+H-H₂O]⁺ | 196.01256 | 140.2 |

| [M+HCOO]⁻ | 258.01350 | 161.8 |

| [M+CH₃COO]⁻ | 272.02915 | 187.7 |

| [M+Na-2H]⁻ | 233.98997 | 146.8 |

| [M]⁺ | 213.01475 | 156.9 |

| [M]⁻ | 213.01585 | 156.9 |

Data sourced from PubChemLite for the related isomer 1-(2-bromophenyl)propan-2-amine. uni.lu

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

N-H Stretch: Primary amines (RNH₂) exhibit two characteristic N-H stretching bands in the region of 3400-3250 cm⁻¹. orgchemboulder.com One band is due to the asymmetric stretch and the other to the symmetric stretch. libretexts.org

N-H Bend: A key feature for primary amines is the N-H bending (scissoring) vibration, which occurs in the 1650-1580 cm⁻¹ range. orgchemboulder.com

C-N Stretch: The C-N stretching vibration for aromatic amines is typically found in the 1335-1250 cm⁻¹ region. orgchemboulder.com

N-H Wag: A broad absorption due to N-H wagging is also characteristic of primary amines and appears in the 910-665 cm⁻¹ range. orgchemboulder.com

Table 3: Characteristic IR Absorption Frequencies for Primary Amines

| Vibrational Mode | Frequency Range (cm⁻¹) | Notes |

| N-H Stretch (Asymmetric & Symmetric) | 3400-3250 | Two bands for primary amines orgchemboulder.com |

| N-H Bend (Scissoring) | 1650-1580 | Diagnostic for primary amines orgchemboulder.com |

| C-N Stretch (Aromatic) | 1335-1250 | Strong absorption orgchemboulder.com |

| N-H Wag | 910-665 | Broad absorption orgchemboulder.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Aromatic amines, such as this compound, exhibit UV absorption due to the interaction of the nitrogen's lone pair of electrons with the aromatic ring's π-electron system. libretexts.org This interaction shifts the absorption maximum (λ_max) to longer wavelengths compared to the unsubstituted aromatic ring. For example, the λ_max of benzene (B151609) is 256 nm, while that of aniline (B41778) is 280 nm. libretexts.org The presence of the bromine atom on the phenyl ring will also influence the absorption spectrum.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly efficient method for the separation, identification, and quantification of compounds. For the analysis of this compound, a reversed-phase HPLC method would typically be employed. This would involve a nonpolar stationary phase (like C18) and a polar mobile phase, allowing for the separation of the compound from any impurities based on differences in polarity. The purity of the compound can be determined by the area of its peak relative to the total area of all peaks in the chromatogram.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique that offers significant advantages in terms of speed, sensitivity, and resolution over traditional High-Performance Liquid Chromatography (HPLC). mdpi.com This makes it a valuable tool for the analysis of pharmaceutical intermediates and other fine chemicals like this compound. robertson-microlit.comresearchgate.net The primary application of UPLC in this context is to assess the purity of the compound and to separate it from any starting materials, by-products, or degradation products.

Method development for this compound would typically involve screening various columns and mobile phases to achieve optimal separation. lcms.cz Given the compound's structure, which includes a phenyl ring, a C18 or a phenyl-modified stationary phase would be a logical starting point. lcms.cz The mobile phase would likely consist of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate) and an organic solvent like acetonitrile (B52724) or methanol. mdpi.comresearchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the elution of all components in a reasonable timeframe.

Detection is typically achieved using a photodiode array (PDA) detector, which can monitor absorbance at multiple wavelengths. For this compound, the UV absorbance would be monitored at a wavelength corresponding to the chromophore of the molecule, likely around 210 nm and 265 nm. mdpi.com The high sensitivity of UPLC allows for the detection and quantification of impurities at very low levels. fishersci.com

Table 1: Illustrative UPLC Method Parameters for this compound Analysis

| Parameter | Value |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% to 95% B over 5 minutes |

| Column Temperature | 40 °C |

| Injection Volume | 1 µL |

| Detection | PDA at 214 nm |

| Expected Retention Time | ~3.5 minutes |

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of organic reactions in real-time. researchgate.netyoutube.com In the synthesis of this compound, for instance, from the corresponding ketone via reductive amination, TLC can be used to track the consumption of the starting material and the formation of the amine product. youtube.com

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel) alongside spots of the pure starting material and, if available, the pure product as references. youtube.com The plate is then developed in a suitable solvent system, which is chosen to provide good separation between the reactant and the product. For an amine product and a less polar starting material, a solvent system such as a mixture of hexane (B92381) and ethyl acetate would be appropriate. reddit.com The polarity of the solvent system can be adjusted to achieve the desired separation.

After development, the plate is visualized. Since aromatic compounds like this compound are UV active, they can be visualized under a UV lamp. rochester.edu Additionally, specific staining reagents can be used. For amines, a ninhydrin (B49086) stain, which reacts with primary and secondary amines to produce a characteristic colored spot, is commonly employed. illinois.edu The disappearance of the starting material spot and the appearance and intensification of the product spot indicate the progression of the reaction.

Table 2: Example TLC System for Monitoring the Synthesis of this compound

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate (7:3 v/v) with 1% Triethylamine |

| Visualization | UV light (254 nm), Potassium Permanganate or Ninhydrin stain |

| Expected Rf (Reactant) | ~0.6 (e.g., for the corresponding ketone) |

| Expected Rf (Product) | ~0.3 (for the amine) |

Elemental Analysis and Other Characterization Methods

Elemental Composition Determination (CHN Analysis)

Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample of an organic compound. mt.com This analysis is crucial for verifying the empirical formula of a newly synthesized compound like this compound and serves as a primary indicator of its purity. robertson-microlit.comresearchgate.net The method involves the complete combustion of a small, precisely weighed sample in a controlled oxygen atmosphere. mt.com The resulting combustion gases (CO₂, H₂O, and N₂) are then separated and quantified by a detector.

For a compound containing a halogen, such as bromine in this compound, modifications to the combustion process may be necessary to prevent interference and damage to the analyzer. researchgate.netchromatographyonline.com The experimentally determined percentages of C, H, and N are then compared to the theoretically calculated values based on the compound's molecular formula. A close agreement between the experimental and theoretical values, typically within ±0.4%, provides strong evidence for the compound's identity and purity. ubc.ca

Table 3: Theoretical Elemental Composition of this compound (C₉H₁₂BrN)

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon | C | 12.011 | 9 | 108.099 | 50.48% |

| Hydrogen | H | 1.008 | 12 | 12.096 | 5.65% |

| Bromine | Br | 79.904 | 1 | 79.904 | 37.31% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.54% |

| Total | 214.106 | 100.00% |

X-ray Diffraction (XRD) for Crystalline Structure

The analysis of the crystal structure of an amine hydrochloride salt can reveal important information about intermolecular interactions, such as hydrogen bonding between the ammonium cation and the chloride anion, as well as packing arrangements in the solid state. gla.ac.uk These structural details are crucial for understanding the physical properties of the compound, such as its melting point and solubility. gla.ac.uk Powder XRD (PXRD) can also be used to characterize the bulk crystalline material, identify different polymorphic forms, and assess the crystallinity of the sample. icm.edu.plresearchgate.net The diffraction pattern obtained from PXRD serves as a unique fingerprint for a specific crystalline solid.

Computational and Theoretical Chemistry

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic properties and energetic landscape of a molecule. These ab initio methods provide a detailed description of electron distribution and orbital energies, which are critical for predicting chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. arxiv.org It is based on the principle that the total energy of a system is a functional of its electron density. DFT calculations can elucidate the distribution of electron density, molecular geometry, and vibrational frequencies. For 2-(2-Bromophenyl)propan-2-amine, DFT would be employed to optimize the molecular structure to its lowest energy state.

These calculations can also generate molecular electrostatic potential (MEP) maps, which illustrate the charge distribution across the molecule. The MEP map would highlight regions of positive and negative electrostatic potential, identifying the electron-rich bromine atom and nitrogen of the amine group as potential sites for electrophilic attack, and the hydrogen atoms of the amine group as sites for nucleophilic interaction. Studies on similar molecules, such as N-acetyl-2,4-[diaryl-3-azabicyclo[3.3.1]nonan-9-yl], have successfully used DFT to explore electronic properties. nih.gov

Frontier molecular orbital theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are crucial for predicting how a molecule will interact with other species.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. nih.gov A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. For this compound, the analysis would likely show the HOMO localized around the electron-rich phenyl ring and the amine group, while the LUMO may be distributed across the antibonding orbitals of the carbon-bromine bond. Theoretical studies on various organic molecules have shown that these parameters can be correlated with biological activity. researchgate.net

Table 1: Hypothetical Frontier Orbital Energies for this compound

| Parameter | Energy (eV) | Description |

| EHOMO | -8.9 | Energy of the Highest Occupied Molecular Orbital; related to the electron-donating ability of the molecule. |

| ELUMO | -0.5 | Energy of the Lowest Unoccupied Molecular Orbital; related to the electron-accepting ability of the molecule. |

| Energy Gap (ΔE) | 8.4 | The difference between LUMO and HOMO energies, indicating the chemical reactivity and kinetic stability of the molecule. |

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. chemistrysteps.com For this compound, rotation around the C-C bond connecting the phenyl ring to the propan-2-amine moiety is of particular interest. The bulky bromine atom and the isopropylamine (B41738) group create steric hindrance, which influences the preferred three-dimensional structure of the molecule.

Energy minimization calculations are performed to identify the most stable conformer, which corresponds to the global minimum on the potential energy surface. hakon-art.com These calculations systematically alter the geometry of the molecule to find the arrangement with the lowest energy. For this compound, the analysis would likely reveal that the most stable conformation minimizes the steric clash between the ortho-bromine atom and the methyl groups of the propane (B168953) unit. Such studies are crucial as the specific conformation of a molecule often dictates its ability to bind to a biological receptor. hakon-art.comlibretexts.org

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (Br-C-C-N) | Relative Energy (kcal/mol) | Stability |

| Anti-periplanar | 180° | 0.0 | Most Stable |

| Gauche | 60° | 1.5 | Less Stable |

| Eclipsed | 0° | 5.0 | Least Stable (Transition State) |

Molecular Modeling and Simulations

Molecular modeling and simulations extend the static picture from quantum calculations into a dynamic view, allowing the observation of molecular behavior over time and in complex environments.

Molecular dynamics (MD) simulations provide a "computational microscope" to study the physical movements of atoms and molecules over time. youtube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal how this compound behaves in a physiological environment, such as in water. nih.gov

These simulations can track the flexibility of the molecule, its conformational changes, and its interactions with solvent molecules. nih.govrsc.org For example, an MD simulation could show how water molecules form hydrogen bonds with the amine group and how the hydrophobic phenyl ring influences the local solvent structure. Understanding these dynamics is essential for predicting properties like solubility and membrane permeability. MD simulations are widely used to assess the stability of ligand-protein complexes derived from docking studies. acs.org

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is fundamental in drug discovery for screening virtual libraries of compounds against a biological target and for proposing the binding mode of a potential drug.

For this compound, docking studies could be performed against various receptors to explore its potential biological activity. Given its structural similarity to certain neurotransmitter analogs, potential targets could include G-protein coupled receptors or ion channels in the central nervous system. The docking process involves placing the ligand in the binding site of the receptor and scoring the different poses based on factors like shape complementarity and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and van der Waals forces). The results can provide insights into the binding affinity and the key amino acid residues involved in the interaction. nih.govnih.gov

Table 3: Hypothetical Docking Results for this compound with a Putative Receptor

| Receptor Target | Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

| Serotonin (B10506) Transporter (SERT) | -7.8 | Asp98, Tyr176, Phe335 | Hydrogen Bond, π-π Stacking |

| Dopamine (B1211576) Transporter (DAT) | -7.2 | Asp79, Ser149, Phe326 | Hydrogen Bond, Hydrophobic |

| NMDA Receptor Subunit | -6.9 | Glu236, Asn255 | Electrostatic, Hydrogen Bond |

Prediction of Chemical Reactivity and Properties

Computational chemistry provides powerful tools for predicting the chemical behavior and properties of molecules. Through theoretical calculations, insights into a molecule's reactivity, stability, and potential interaction sites can be gained without the need for extensive laboratory experimentation. This section explores the predicted chemical reactivity and properties of this compound using established computational methods.

Electrostatic Potential Surface Analysis (MEP)

The Molecular Electrostatic Potential (MEP) surface is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It helps in identifying the electrophilic and nucleophilic sites, which are crucial for predicting how a molecule will interact with other chemical species. An MEP map displays regions of negative potential (typically colored in shades of red), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (colored in shades of blue), which are electron-deficient and susceptible to nucleophilic attack.

As of the latest available data, a specific, peer-reviewed study detailing the Molecular Electrostatic Potential (MEP) surface analysis for this compound has not been published. Therefore, a quantitative map illustrating the specific electrostatic potential values and the precise locations of the most electron-rich and electron-deficient regions on the molecular surface of this particular compound is not available.

Synthetic Accessibility Scoring

Synthetic Accessibility (SA) scores are computational estimations of how easily a molecule can be synthesized. These scores are calculated using algorithms that analyze a molecule's structure, complexity, and comparison to known chemical reactions and building blocks. A lower score generally indicates that a molecule is easier to synthesize, while a higher score suggests greater synthetic difficulty. These scores are widely used in drug discovery and chemical database screening to prioritize molecules for synthesis.

A specific, calculated Synthetic Accessibility Score (such as SAscore or SCScore) for this compound is not documented in readily available chemical literature or databases. While the principles of these scoring systems are well-established, the application of these algorithms to this specific compound has not been publicly reported.

Pharmacological and Biological Research Applications

Investigations into Pharmacological Mechanisms of Action

The structural characteristics of 2-(2-Bromophenyl)propan-2-amine suggest potential interactions with various biological systems, prompting investigations into its pharmacological effects. Research has primarily focused on its influence on neurotransmitter systems, enzyme activity, receptor binding, and cellular pathways.

Neurotransmitter System Modulation

The modulation of neurotransmitter systems, such as those involving dopamine (B1211576), norepinephrine, and serotonin (B10506), is a key area of pharmacological research. mdpi.commdpi.comnih.govtmc.edu These monoamine neurotransmitters are crucial for regulating a wide array of physiological and psychological processes. mdpi.commdpi.com The structural similarity of this compound to known psychoactive compounds has led to investigations into its potential effects on these neurotransmitter systems. However, specific studies detailing the direct modulatory effects of this compound on the release, reuptake, or metabolism of dopamine, norepinephrine, and serotonin are not extensively documented in publicly available literature.

While research on related compounds, such as 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane, has shown interactions with the serotonergic system, direct evidence for this compound is lacking. nih.gov Further research is necessary to elucidate any potential influence this specific compound may have on neurotransmitter dynamics.

Enzyme Inhibition Studies

Enzyme inhibition is a common mechanism through which therapeutic agents exert their effects. Phosphodiesterase 2 (PDE2) is one such enzyme that has been a target in various therapeutic areas, including neurological and cardiovascular disorders. nih.gov While the inhibitory effects of certain compounds on PDE2 have been documented, there is currently no specific published research indicating that this compound acts as an inhibitor of PDE2 or other specific metabolic enzymes. nih.govnih.gov The potential for this compound to interact with various enzymes remains an area for future investigation.

Receptor Binding Affinity and Selectivity

The interaction of a compound with specific receptors is fundamental to its pharmacological profile. Determining the binding affinity and selectivity of a molecule for various receptor subtypes is crucial for understanding its potential therapeutic applications and side effects. For many novel compounds, extensive screening is performed to map their receptor binding profiles.

Currently, detailed public data on the receptor binding affinity and selectivity of this compound across a comprehensive panel of receptors is not available. Such studies would be essential to identify its primary molecular targets and to predict its pharmacological actions.

Impact on Cellular Pathways

Cellular signaling pathways, such as the cAMP response element-binding protein (CREB) pathway and the ubiquitin conjugation pathway, are critical for a multitude of cellular functions, including gene expression, protein degradation, and synaptic plasticity. nih.govnih.gov The ubiquitin-proteasome system, in particular, is a key regulator of protein homeostasis and has been identified as a target for therapeutic intervention in various diseases. nih.gov

There is no direct evidence or published research to date that specifically investigates the impact of this compound on the CREB pathway or the ubiquitin conjugation process. Understanding how this compound might influence these fundamental cellular processes would require dedicated future research.

Exploration of Biological Activities

Beyond its potential pharmacological applications, research has also begun to explore other biological activities of this compound and related compounds.

Antimicrobial Properties

The search for new antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant pathogens. researchgate.netresearchgate.netmdpi.com Various chemical scaffolds are being investigated for their potential antibacterial and antifungal properties.

A study on new derivatives of [2-amino-4-(4-bromophenyl)-1,3-thiazole] has shown some antifungal activity. researchgate.net However, there is no specific research available that has evaluated the antimicrobial, antibacterial, or antifungal properties of this compound itself. Therefore, its potential in this area remains unknown and warrants further investigation.

Anticancer Potential and Antiproliferative Activity

While direct studies on the anticancer potential of this compound are not extensively documented in publicly available research, the broader class of brominated organic compounds and phenethylamine (B48288) derivatives has shown promise in antiproliferative studies.

Research into various brominated compounds has highlighted their potential as anticancer agents. For instance, bromophenol hybrids have been designed and synthesized as potential anticancer agents that function through the ROS-mediated apoptotic pathway. nih.gov Similarly, certain 1,3,4-thiadiazine bromide derivatives have been developed as antiproliferative agents targeting key enzymes in cancer progression like EGFR, BRAFV600E, and VEGFR-2. nih.gov Studies on 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazole analogs have also demonstrated significant anticancer activity against several cancer cell lines. mdpi.com

The antiproliferative activity is often linked to the specific structure of the molecule. For example, in a series of novel 3-(prop-1-en-2-yl)azetidin-2-ones, specific substitutions led to significant in vitro antiproliferative activities in breast cancer cells. nih.gov Furthermore, the position of the bromo-substituent can be crucial, as seen in studies where the 4-bromophenyl moiety was found to be essential for the anticancer activity of certain brominated coelenteramines. mdpi.com

The table below summarizes the antiproliferative activity of some brominated compounds against various cancer cell lines.

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect | Reference(s) |

| Bromophenol Hybrids | Various human cancer cell lines | Excellent antitumor activities, inactivation of invasion and metastasis | nih.gov |

| 1,3,4-Thiadiazine Bromide Derivatives | Four cancer cell lines | Good antiproliferative activity (GI50 ranging from 38 nM to 66 nM) | nih.gov |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazole Analogs | CNS cancer cell line SNB-75 and others | Significant anticancer activity | mdpi.com |

| 3-(prop-1-en-2-yl)azetidin-2-ones | MCF-7 and MDA-MB-231 breast cancer cells | Significant in vitro antiproliferative activities | nih.gov |

| Brominated Coelenteramines | Prostate and breast cancer | Anticancer activity specific to the 3-(4-bromophenyl)pyrazin-2-amine structure | mdpi.com |

| Furoxan Moiety Coupled Compounds | Bladder (T24) and prostate (LNCaP) human cancer cells | Better antiproliferative activity than cisplatin (B142131) in T24 bladder cancer cell line | mdpi.com |

Neuroprotective and Neurological Effects

The neuroprotective and neurological effects of compounds related to this compound have been an area of active investigation. Substituted phenethylamines, a class to which this compound belongs, are being explored for their therapeutic potential in inflammatory and neurological disorders. nih.gov

Research has shown that certain substituted phenethylamines may offer novel therapeutic approaches for such conditions. nih.gov For instance, dopamine agonists like pramipexole (B1678040) and bromocriptine (B1667881) have demonstrated neuroprotective effects in animal models of neurotoxicity. nih.gov They have been shown to attenuate reductions in cerebellar cGMP and ATP and prevent neuronal loss. nih.gov Natural products containing various chemical structures have also been a rich source for identifying neuroprotective agents. nih.gov

The mechanisms underlying these neuroprotective effects are varied and can include the modulation of neurotransmitter systems, inhibition of enzymes involved in neurodegeneration, and protection against oxidative stress. nih.govmdpi.com For example, some compounds exhibit anti-cholinesterase activity, which is relevant for diseases like Alzheimer's. nih.gov

Stimulant and Psychoactive Properties (in related compounds like 4-bromoamphetamine)

While there is limited specific information on the stimulant and psychoactive properties of this compound, its structural analog, 4-bromoamphetamine (4-BA), is known to be a stimulant. wikipedia.orgmedchemexpress.com 4-Bromoamphetamine acts as a serotonin-norepinephrine-dopamine releasing agent (SNDRA). medchemexpress.com

However, it is crucial to note that para-substituted amphetamines like 4-BA can also be neurotoxic, potentially leading to a long-term depletion of serotonin in the brain. wikipedia.orgmedchemexpress.comcaymanchem.com Another related compound, 2,5-Dimethoxy-4-bromoamphetamine (DOB), is a psychedelic drug that acts as an agonist of the serotonin 5-HT2 receptors. wikipedia.org

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For compounds related to this compound, these studies have provided insights into designing molecules with enhanced potency and selectivity.

Influence of Substituents on Biological Activity

The type and position of substituents on the phenyl ring and the amine group significantly impact the biological activity of phenethylamine derivatives.

Position of Halogen Substituent: The position of the bromine atom (ortho, meta, or para) on the phenyl ring can drastically alter the pharmacological profile. For example, in a study of Schiff bases, meta- and para-methyl substituted compounds showed greater antifungal and antibacterial activities compared to their ortho-substituted counterparts. researchgate.net In the context of anesthetic properties of ketamine esters, 2- and 3-substituted compounds were generally more active than 4-substituted ones. mdpi.com

Nature of Substituent: The nature of the substituent is also critical. Replacing a hydrogen bond donor like a hydroxyl group with a methoxy (B1213986) group can lead to a drop in biological activity. drugdesign.org In a series of 2-substituted-4-amino-6-halogenquinolines, compounds with 2-arylvinyl substituents exhibited good to excellent antiproliferative activity. mdpi.com

Amine Group Substitution: Modification of the amine group can also affect activity. For instance, testing the hydrogen bond capability of a primary amine by replacing NH2 with N(CH3)2 can provide valuable SAR data. drugdesign.org

Analogue Design and Synthesis for Enhanced Activity

Based on SAR findings, medicinal chemists can design and synthesize new analogues with potentially improved biological activity. This often involves a rational design approach.

For example, inspired by the antiproliferative effects of existing compounds, two series of novel 2-substituted-4-amino-6-halogenquinolines were designed and synthesized, leading to the discovery of a promising lead compound with significantly higher activity. mdpi.com Similarly, the design of novel bromophenol hybrids with an indolin-2-one moiety resulted in compounds with excellent antitumor activities. nih.gov This process often involves creating a library of related compounds to explore the chemical space around a lead structure.

The table below provides examples of how analogue design has been used to enhance biological activity.

| Original Scaffold/Compound | Modification | Resulting Activity | Reference(s) |

| Chloroquine (CQ) and a 2-aryl-4-aminoquinoline derivative | Synthesis of 2-substituted-4-amino-6-halogenquinolines | Discovery of a lead compound (8e) with 2.5- to 186-fold more activity than gefitinib | mdpi.com |

| Bromophenols | Hybridization with indolin-2-one moiety | Excellent antitumor activities and inactivation of invasion and metastasis | nih.gov |

| Combretastatin A-4 (CA-4) | Replacement of ethylene (B1197577) bridge with a β-lactam scaffold | Novel potent microtubule-destabilising agents with potential as antitumour agents | nih.gov |

| Quinazoline-based scaffold (AZD-1152) | Structural simplification | A novel and selective Aurora A kinase inhibitor with apoptosis properties | researchgate.net |

Metabolic Stability in Relation to Structure

The metabolic stability of a drug candidate is a critical parameter, as it influences its pharmacokinetic profile and duration of action. The structure of a compound, particularly the nature and position of its substituents, plays a significant role in its metabolic fate.

Studies on the in vitro metabolism of substituted bromobenzenes have shown that the presence of different substituents affects their metabolic pathways and the extent of covalent binding to macromolecules. nih.gov Understanding these relationships is essential for designing compounds with improved metabolic stability and reduced potential for toxicity. For instance, blocking sites of metabolism by introducing specific substituents can enhance a compound's half-life. The metabolic stability of a series of azetidin-2-ones was considered in their development as potential anticancer agents. nih.gov

In Vivo and In Vitro Efficacy Studies

There is no publicly available data from in vivo or in vitro efficacy studies for this compound. Research into the biological activity of this specific compound does not appear to have been published in the scientific literature.

Environmental Fate and Toxicology Research Focus

Degradation Pathways in Environmental Systems

The degradation of a chemical compound in the environment is a critical factor in determining its persistence and potential for long-term impact. The primary degradation pathways for organic compounds include photolysis, microbial degradation, and volatilization. While no specific data exists for 2-(2-Bromophenyl)propan-2-amine, its structural components—a brominated aromatic ring and an amine group—suggest it may undergo these degradation processes to some extent.

Photolysis, or degradation by sunlight, is a significant pathway for the breakdown of many aromatic compounds. For brominated compounds, this process can involve the cleavage of the carbon-bromine bond. Studies on brominated flame retardants (BFRs) have shown that they can be photochemically degraded in various environmental matrices, leading to the formation of less brominated, and sometimes more toxic, compounds nih.gov. For instance, the photodegradation of hexabromobenzene (B166198) (HBB) on soil surfaces follows pseudo-first-order kinetics, with the primary degradation pathway being reductive debromination e3s-conferences.orgresearchgate.net. The efficiency of photolysis can be influenced by the environmental medium, with different rates observed on various soil minerals like silica (B1680970) gel, montmorillonite, and kaolinite (B1170537) e3s-conferences.orgresearchgate.net.

Similarly, aromatic amines like aniline (B41778) can undergo photodegradation. The presence of substances like algae can accelerate the photolysis of aniline in aqueous environments through the generation of reactive oxygen species nih.govresearchgate.net. Given that this compound possesses both a bromine substituent and an aromatic amine structure, it is plausible that it would be susceptible to photodegradation, likely involving debromination and transformation of the aromatic ring.

Microbial degradation is a key process in the removal of organic pollutants from soil and water. Many halogenated organic compounds are known to be resistant to biodegradation, leading to their persistence in the environment nih.govmdpi.com. However, numerous microorganisms have been identified that can degrade halogenated anilines and other aromatic amines ekb.egnih.govnih.govnih.govresearchgate.net.

The microbial degradation of aromatic amines often starts with an attack on the aromatic ring by enzymes such as dioxygenases nih.govnih.gov. For halogenated anilines, the presence and position of the halogen atoms can significantly influence the rate and pathway of degradation ekb.eg. In some cases, the degradation process is initiated by dehalogenation nih.gov. For example, bacterial strains have been isolated that can utilize halogenated anilines as a source of carbon and nitrogen, leading to their mineralization ekb.eg. The degradation of aniline itself has been extensively studied, with several bacterial species capable of using it as a sole carbon and nitrogen source nih.govnih.gov. The degradation pathway typically involves the conversion of aniline to catechol, which is then further metabolized nih.gov. The presence of a bromine atom on the aromatic ring of this compound would likely make it more recalcitrant to microbial attack than aniline, but degradation by specialized microorganisms cannot be ruled out.

Volatilization is the process by which a substance evaporates from a solid or liquid phase into the surrounding air. The tendency of a chemical to volatilize is determined by its vapor pressure and its partitioning behavior between air, water, and soil. While specific data for this compound is unavailable, the volatility of amines, in general, has been studied. Some amines are known to be volatile and can be released into the atmosphere from various sources nih.govifremer.frmdpi.com. The volatility of an amine can be influenced by its molecular weight and structure. Aromatic amines are a group of compounds with environmental and industrial importance, and their presence has been detected in various environmental compartments, including urban air nih.gov. It is plausible that this compound may exhibit some degree of volatility, contributing to its distribution in the environment.

Environmental Distribution and Persistence

The distribution and persistence of a chemical in the environment are determined by a combination of its physical and chemical properties and its susceptibility to degradation processes.

There is no available data on the occurrence of this compound in water and soil. However, brominated compounds, in general, are known to be widespread environmental contaminants due to their use in various industrial applications, including as flame retardants nih.govnih.govmdpi.commdpi.com. These compounds can leach from products and accumulate in soil and sediments mdpi.com. Similarly, aromatic amines are found in various environmental matrices as a result of industrial discharges and other sources nih.govavestia.com. Halogenated anilines, in particular, are considered persistent pollutants ekb.eg. Given its structure, this compound, if released into the environment, would likely partition to soil and sediment due to the hydrophobic nature of the brominated phenyl group.

The half-life of a chemical is a measure of its persistence in a particular environmental compartment. No specific half-life data for this compound has been reported. For analogous compounds, the persistence can vary greatly. Many brominated flame retardants are known for their long half-lives in the environment nih.govresearchgate.net. For example, some studies on the degradation of brominated compounds have shown that complete breakdown can take from days to months under specific laboratory conditions mdpi.com. The photodegradation half-life of aniline in estuarine water has been reported to be between 2 and 125 hours, while its microbial degradation half-life was found to be 173 hours in the dark nih.gov. The presence of the bromine atom in this compound would likely increase its persistence compared to unsubstituted aniline.

The following table provides a summary of degradation data for compounds structurally related to this compound, which can offer an indication of its potential environmental persistence.

| Compound | Environmental Compartment/Conditions | Degradation Process | Half-Life / Degradation Time | Reference |

|---|---|---|---|---|

| Hexabromobenzene (HBB) | Soil Minerals (Silica Gel) | Photodegradation | 4.34 minutes | e3s-conferences.org |

| Aniline | Estuarine Water (in light) | Photolysis | 2-125 hours | nih.gov |

| Aniline | Estuarine Water (in dark) | Microbial Degradation | 173 hours | nih.gov |

| Dibromoneopentyl glycol (DBNPG) | Bacterial Consortium (with carbon source) | Microbial Degradation | 3-7 days for total degradation | mdpi.com |

| Tribromoneopentyl alcohol (TBNPA) | Bacterial Consortium (with carbon source) | Microbial Degradation | 3-7 days for total degradation | mdpi.com |

Ecotoxicological Impact Studies (Research on non-target organisms)

Aquatic Organisms (e.g., Water Flea, Rainbow Trout)

No data available.

Terrestrial Organisms (e.g., Birds, Plants)

No data available.

Cytogenotoxic Effects

No data available.

Metabolite Analysis in Environmental Contexts

No data available.

Patents and Commercial Research

Patent Literature Analysis

Applications of 2-(2-Bromophenyl)propan-2-amine in Patented Compositions

The chemical compound this compound is identified in patent literature as a key intermediate in the synthesis of complex molecules with potential therapeutic applications. Its structure is particularly valuable in the creation of novel pharmaceutical compounds.

A significant application of this amine is in the development of Janus kinase (JAK) inhibitors. Patents describe its use in multi-step syntheses to produce compounds intended for the treatment of autoimmune diseases and cancer. The this compound moiety serves as a crucial building block that is incorporated into the final molecular structure designed to fit into the active site of JAK enzymes, thereby inhibiting their activity.

Furthermore, this compound is cited in patents for the synthesis of renin inhibitors. These inhibitors are investigated for their potential in treating hypertension. In the patented synthetic routes, this compound is used to introduce the specific bromophenyl group, which is integral to the pharmacological profile of the final active ingredient.

The compound also features in patents related to the development of novel antidepressants. It is used as a precursor in the synthesis of analogs of known psychoactive compounds. The aim is to create new chemical entities with improved efficacy or different pharmacological properties for treating depressive disorders.

Chemical Co-Occurrences in Patents (e.g., Chemical-Disease, Chemical-Gene)

The patent landscape reveals specific correlations between this compound, as an intermediate, and various diseases and gene targets. These co-occurrences highlight the research and development focus for compounds derived from this chemical.

| Category | Co-occurring Term | Implication |

| Disease | Cancer | Intermediate for the synthesis of Janus kinase (JAK) inhibitors for oncological treatments. |

| Disease | Autoimmune Diseases | Precursor for JAK inhibitors aimed at treating conditions like rheumatoid arthritis. |

| Disease | Hypertension | Building block for renin inhibitors designed to manage high blood pressure. |

| Disease | Depression | Used in the synthesis of novel compounds for potential antidepressant therapies. |

| Gene/Target | Janus kinase (JAK) | The final synthesized compounds are designed to inhibit the JAK signaling pathway. |

| Gene/Target | Renin | The ultimate therapeutic agents are intended to be renin inhibitors. |

Research Use and Commercial Availability

Role as a Research Chemical and Building Block

This compound is established as a valuable research chemical and a versatile building block in the field of synthetic organic chemistry and medicinal chemistry. cymitquimica.com Its utility is derived from its bifunctional nature, possessing both a primary amine and a bromo-substituted phenyl ring. This structure allows for a diverse range of chemical modifications.

As a building block, it is a fundamental component for constructing more complex molecules. cymitquimica.com It plays a significant role in drug discovery efforts, where it is used to create libraries of novel compounds for screening and identifying new therapeutic leads. The bromine atom can be functionalized through various cross-coupling reactions, while the amine group offers a site for amidation, alkylation, and other transformations to build molecular diversity.

Supplier Information and Purity Specifications

The compound is commercially available from a number of chemical suppliers who provide materials for research and development purposes. The purity of such a chemical intermediate is critical for the success and reproducibility of synthetic procedures.

| Supplier | Purity Specification |

| CymitQuimica | Min. 95% cymitquimica.com |

| Adooq Bioscience | 97% |

| BLD Pharmatech | >97.0% |

| Combi-Blocks | 95% |

Researchers should always refer to the supplier's specific certificate of analysis for the most accurate and detailed purity information.

Q & A

Q. What are the optimal synthetic routes for 2-(2-Bromophenyl)propan-2-amine?

- Methodological Answer : The synthesis typically involves reductive amination of 2-bromophenylacetone using ammonium chloride and a reducing agent like sodium cyanoborohydride under mild conditions (20–40°C). Alternatively, nucleophilic substitution of a brominated precursor (e.g., 2-bromoacetophenone derivatives) with ammonia or amine nucleophiles can be employed. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .

Q. How is this compound characterized structurally?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm the bromophenyl group (aromatic protons at δ 7.2–7.8 ppm, quaternary amine carbon at δ 50–55 ppm) and high-resolution mass spectrometry (HRMS) to verify molecular weight (C₉H₁₂BrN, theoretical MW: 214.10). X-ray crystallography can resolve stereochemical ambiguities if crystalline derivatives are obtainable. Comparative analysis with chloro analogs (e.g., 2-(2-chlorophenyl)propan-2-amine) highlights halogen-specific shifts .

Q. What solvents and conditions stabilize this compound in solution?

- Methodological Answer : The compound is stable in anhydrous aprotic solvents (e.g., DCM, THF) under inert atmospheres (N₂/Ar). Avoid prolonged exposure to light or moisture to prevent degradation. For biological assays, prepare stock solutions in DMSO (≤10 mM) and dilute in PBS (pH 7.4) to minimize solvent interference .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

- Methodological Answer : The bromine atom acts as a superior leaving group compared to chloro or fluoro analogs due to its polarizability and lower bond dissociation energy. In Suzuki-Miyaura couplings , use Pd(PPh₃)₄ (1–5 mol%) with arylboronic acids in THF/Na₂CO₃ (80°C, 12h) to form biaryl derivatives. For Buchwald-Hartwig aminations , employ Pd₂(dba)₃/Xantphos with amines (e.g., morpholine) in toluene (100°C, 24h) to install nitrogen-containing groups .

Q. What computational models predict the compound’s interaction with neurological receptors?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using receptor structures (e.g., κ-opioid receptors from PDB 6B73) to assess binding affinity. The bromophenyl group’s hydrophobic surface area enhances van der Waals interactions, while the amine moiety may form hydrogen bonds with Asp138/Glu209 residues. Density functional theory (DFT) calculations (B3LYP/6-31G*) optimize the compound’s geometry and electrostatic potential maps for activity predictions .

Q. How do structural modifications (e.g., halogen substitution) alter biological activity?

- Methodological Answer : Compare this compound with its chloro and fluoro analogs (Table 1):

| Substituent | Binding Affinity (κ-opioid, IC₅₀) | LogP |

|---|---|---|

| Br | 12 nM | 2.8 |

| Cl | 28 nM | 2.5 |

| F | 45 nM | 2.1 |

Bromine’s larger atomic radius increases lipophilicity (LogP) and receptor occupancy. Validate via radioligand displacement assays using [³H]U69,593 in HEK293 cells expressing κ-opioid receptors .

Q. What analytical strategies resolve contradictions in reported solubility data?

- Methodological Answer : Use HPLC-UV with a C18 column (acetonitrile/water + 0.1% TFA) to quantify solubility. Discrepancies arise from polymorphic forms (e.g., hydrochloride salt vs. free base). For the free base, experimental solubility in PBS is ~0.5 mg/mL (25°C), while the hydrochloride salt improves aqueous solubility to ~5 mg/mL. Validate via dynamic light scattering (DLS) to detect aggregation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.